molecular formula C20H29NO3 B1200349 4-Anilino-4-oxobutanoic acid (4-tert-butylcyclohexyl) ester

4-Anilino-4-oxobutanoic acid (4-tert-butylcyclohexyl) ester

Cat. No. B1200349
M. Wt: 331.4 g/mol
InChI Key: DECAYRMSMUUPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-anilino-4-oxobutanoic acid (4-tert-butylcyclohexyl) ester is an anilide.

Scientific Research Applications

Synthesis and Materials Science

  • 4-Anilino-4-oxobutanoic acid (4-tert-butylcyclohexyl) ester is used in the synthesis of new mesomorphic terphenyl derivatives. These compounds, including variants like TERPh-COOH, are instrumental in creating liquid crystals and nanocomposite materials, with applications in advanced materials science (Bezborodov et al., 2021).

Biological Activity and Antitumor Potential

  • In medicinal chemistry, related compounds, such as those synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, have shown significant antitumor activity. This highlights the potential of derivatives of 4-anilino-4-oxobutanoic acid in the development of new therapeutic agents (Maftei et al., 2013).

Antifungal and Antibacterial Activities

  • Amide derivatives of similar compounds have demonstrated notable antifungal and antibacterial activities. This suggests the relevance of 4-anilino-4-oxobutanoic acid derivatives in developing antimicrobial agents (Sana et al., 2011).

Asymmetric Reduction in Biochemistry

  • Research in biochemistry has explored the asymmetric reduction of related β-keto esters using cyanobacteria, demonstrating the utility of such compounds in studying and harnessing biological processes (Tanaka et al., 2021).

Synthetic Chemistry

  • 4-Anilino-4-oxobutanoic acid derivatives have been used in synthetic chemistry for producing compounds like trachyspic acid, which has applications as a tumor cell inhibitor (Morokuma et al., 2008).

properties

Product Name

4-Anilino-4-oxobutanoic acid (4-tert-butylcyclohexyl) ester

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-anilino-4-oxobutanoate

InChI

InChI=1S/C20H29NO3/c1-20(2,3)15-9-11-17(12-10-15)24-19(23)14-13-18(22)21-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,21,22)

InChI Key

DECAYRMSMUUPRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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